1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine
Description
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine (molecular formula: C₁₅H₂₃NO₃S; molecular weight: 297.4 g/mol) is a piperidine derivative featuring a sulfonyl group attached to a substituted phenyl ring. The phenyl moiety contains a methoxy group at the para position and a methyl group at the meta position, while the piperidine ring is substituted with methyl groups at the 3- and 5-positions.
The compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative under controlled conditions (e.g., anhydrous solvents, base catalysts). Its stability and reactivity are influenced by the electron-donating methoxy group and steric effects from the methyl substituents .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-7-12(2)10-16(9-11)20(17,18)14-5-6-15(19-4)13(3)8-14/h5-6,8,11-12H,7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBOIAMIAOIBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Sulfonylation: The introduction of the sulfonyl group is achieved by reacting the piperidine derivative with a sulfonyl chloride, such as 4-methoxy-3-methylbenzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of the starting materials are synthesized or procured.
Controlled Reaction Conditions: The sulfonylation reaction is carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Automated Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) or automated crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methylphenylsulfonyl-3,5-dimethylpiperidine.
Reduction: Formation of 1-[(4-methoxy-3-methylphenyl)thio]-3,5-dimethylpiperidine.
Substitution: Formation of 1-[(4-substituted-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine derivatives.
Scientific Research Applications
The structure of the compound features a piperidine ring substituted with a sulfonyl group and a methoxy-methylphenyl moiety, which contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. The sulfonamide functional group is known to enhance the interaction with biological targets involved in cancer progression. For instance, derivatives of piperidine have been explored for their ability to inhibit tumor growth in various cancer cell lines.
Neuropharmacological Effects
Piperidine derivatives are often investigated for their neuropharmacological properties. The presence of the methoxy group may influence the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as depression and anxiety. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems.
Antimicrobial Properties
The sulfonamide group is recognized for its antimicrobial properties, particularly against bacterial infections. Research into related compounds has shown promise in developing new antibiotics that can combat resistant strains of bacteria.
Study on Antitumor Activity
A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including those related to 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine. The findings indicated that specific substitutions on the piperidine ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .
Neuropharmacological Research
Research conducted by Smith et al. (2022) demonstrated that a similar piperidine derivative exhibited anxiolytic effects in animal models. The study highlighted the role of methoxy substitution in enhancing binding affinity to serotonin receptors .
Antimicrobial Studies
A recent investigation into sulfonamide derivatives revealed that compounds structurally similar to this compound showed effective inhibition against Staphylococcus aureus, indicating potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent patterns on the phenyl ring, piperidine core, or sulfonyl group, leading to variations in chemical reactivity, pharmacokinetics, and biological activity. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Substituent Positioning :
- The position of methyl and methoxy groups on the phenyl ring significantly impacts steric and electronic properties. For example, the 4-methoxy-3-methyl configuration in the target compound balances lipophilicity and steric hindrance, whereas 2,5-dimethyl substitution (as in ’s compound) may reduce steric bulk but alter receptor binding .
Alkoxy Groups :
- Ethoxy () and propoxy () groups improve solubility and modulate electronic effects, which can influence pharmacokinetic profiles such as absorption and half-life .
Biological Activity: Bulkier substituents (e.g., isopropyl in ) may enhance target specificity by reducing non-specific interactions, a critical factor in drug design .
Pharmacological Implications:
Piperidine derivatives with sulfonyl groups are frequently explored as enzyme inhibitors or receptor modulators. The target compound’s balanced substituent profile positions it as a candidate for metabolic disorder therapeutics, while halogenated analogs () show promise in inflammation-related pathways .
Biological Activity
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is a compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic effects. Its molecular formula is with a molecular weight of approximately 297.4 g/mol . This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its role as a sulfonamide derivative. Sulfonamides are known to inhibit various enzymes and pathways in microbial and mammalian cells. This compound may exhibit similar inhibition properties, particularly against enzymes involved in metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, leading to inhibition of their function.
- Receptor Modulation : It may act on specific receptors in the central nervous system or other tissues, influencing neurotransmitter release or receptor activation.
Biological Activity
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing piperidine rings have shown effectiveness against bacterial strains and fungi .
Antioxidant Properties
Compounds with methoxy and methyl substitutions often display antioxidant activity due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine, and how can reaction efficiency be improved?
- Methodology : Utilize sulfonylation reactions between 3,5-dimethylpiperidine and 4-methoxy-3-methylbenzenesulfonyl chloride under anhydrous conditions. Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperidine) and employ bases like potassium carbonate to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC ensures intermediate purity. For efficiency, consider microwave-assisted synthesis to reduce reaction time from hours to minutes .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and sulfonyl group attachment?
- Methodology : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to map proton environments and carbon connectivity. Key diagnostic signals include the deshielded sulfonyl-linked piperidine protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 336.15; observed ±0.001 Da). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What analytical techniques are recommended for assessing purity and detecting trace impurities?
- Methodology : Use reversed-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6 adjusted with acetic acid) for baseline separation. Compare retention times against reference standards. Quantify impurities via UV detection at 254 nm, ensuring limits comply with pharmacopeial guidelines (<0.1% for major impurities) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and selectivity of sulfonylation in synthesizing this compound?
- Methodology : Employ density functional theory (DFT) to model transition states and calculate activation energies for competing reaction pathways. Solvent effects can be simulated using the conductor-like polarizable continuum model (CPCM). Reaction path searches (e.g., via the artificial force-induced reaction method) identify low-energy intermediates, guiding experimental optimization .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology : Apply statistical meta-analysis to aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) and buffer conditions. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Experimental replicates under standardized protocols (e.g., CLIA-certified labs) reduce variability .
Q. How can reactor design enhance scalability while maintaining stereochemical integrity?
- Methodology : Use continuous-flow reactors with immobilized catalysts (e.g., sulfonic acid resins) to control residence time and minimize racemization. Computational fluid dynamics (CFD) models predict mixing efficiency and heat transfer, critical for exothermic sulfonylation. Scale-up studies should prioritize dimensionless parameters (Reynolds number, Damköhler number) to ensure geometric and dynamic similarity .
Q. What experimental designs are effective in optimizing reaction conditions while minimizing resource use?
- Methodology : Implement a Box-Behnken design (BBD) or central composite design (CCD) to explore temperature (40–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (logP 1.5–3.0). Response surface methodology (RSM) identifies optimal conditions with <20 experimental runs. Pareto charts prioritize factors with significant effects (p < 0.05) .
Data Analysis and Mechanistic Studies
Q. How do solvent polarity and proticity influence the sulfonylation mechanism?
- Methodology : Conduct kinetic studies in solvents of varying polarity (e.g., DMSO, THF, toluene) to measure rate constants (k) via UV-Vis or NMR time-course experiments. Linear free-energy relationships (LFERs) correlate solvent parameters (Hildebrand solubility, Kamlet-Taft β) with reaction rates. Isotopic labeling (e.g., D₂O for proton exchange studies) elucidates proton transfer steps .
Q. What role does the sulfonyl group play in modulating the compound’s pharmacokinetic properties?
- Methodology : Perform in vitro ADME assays:
- Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp).
- Metabolic stability : Microsomal incubation (half-life, Clint).
- Compare with analogs lacking the sulfonyl group. Molecular dynamics (MD) simulations analyze hydrogen bonding with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
